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molecular formula C8H12N2O2 B8752438 3-(Tert-butyl)isoxazole-5-carboxamide

3-(Tert-butyl)isoxazole-5-carboxamide

Cat. No. B8752438
M. Wt: 168.19 g/mol
InChI Key: SVPYMLWEIPALTC-UHFFFAOYSA-N
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Patent
US09315454B2

Procedure details

To a solution of 220 mg (1.27 mmol) of 3-tert-butyl-isoxazole-5-carboxylic acid amide in anhydrous THF (10 mL) are added 2.54 mL (5.08 mmol, 2M solution in THF) of borane-methylsulfide complex at room temperature under nitrogen atmosphere. The reaction is heated to reflux for 3 h. A further portion of borane-methylsulfide complex (1.3 mL) is added and the reaction is heated for 4 h. The reaction mixture is quenched by addition of methanol and allowed to stand at room temperature for 16 h. The mixture is concentrated under reduced pressure and 1M aqueous HCl solution (8 mL) is added. The mixture is heated to reflux for 1 h, then cooled to 0° C., neutralized by addition of 6M aqueous NaOH solution and solid K2CO3. The mixture is extracted with diethyl ether (5×10 mL) and the combined organic extracts are dried (MgSO4), filtered and the filtrate is concentrated under reduced pressure. The residue is purified twice by column chromatography 9silica, eluent DCM, 0-10% methanol) to afford 84 mg of (3-tert-butyl-1,2-oxazol-5-yl)methanamine. Yield: 34%; ES-MS: m/z 155 [M+H]; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.33 (9 H, s), 1.84 (2 H+H2O, br. s.), 3.96 (2 H, s), 6.07 (1 H, s)
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:9]=[C:8]([C:10]([NH2:12])=O)[O:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2]>C1COCC1>[C:1]([C:5]1[CH:9]=[C:8]([CH2:10][NH2:12])[O:7][N:6]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
C(C)(C)(C)C1=NOC(=C1)C(=O)N
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
A further portion of borane-methylsulfide complex (1.3 mL) is added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is heated for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched by addition of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure and 1M aqueous HCl solution (8 mL)
ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
neutralized by addition of 6M aqueous NaOH solution and solid K2CO3
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with diethyl ether (5×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is purified twice by column chromatography 9silica, eluent DCM, 0-10% methanol)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)(C)C1=NOC(=C1)CN
Measurements
Type Value Analysis
AMOUNT: MASS 84 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 42.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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